![molecular formula C13H9ClN4O2 B2913498 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478249-07-9](/img/structure/B2913498.png)
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many natural and synthetic biologically active substances .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . One common approach is the nucleophilic aromatic substitution (SNAr) reaction, especially starting from the readily available halopyrimidines .Molecular Structure Analysis
Pyrimidines are known to have a highly electron-deficient character, which makes them excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring .Scientific Research Applications
- Nano-Cu-4C3NSP2 (a Schiff base complex) has been successfully designed and tested as a catalyst. It facilitates the preparation of pyrimido [4,5-b]quinoline derivatives in high yields (73–95%) . These derivatives exhibit interesting medicinal properties, including anticancer effects.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors. Researchers have explored it as a promising candidate for cancer therapy .
- Compounds containing the pyrimido-quinoline moiety have been used as anti-inflammatory agents . The unique structure of 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine may contribute to its anti-inflammatory properties.
- Organic compounds containing uracil and pyrimidine moieties have demonstrated antiviral and antifungal activities . Further exploration of this compound could reveal its potential in combating infectious diseases.
- Multi-component reactions are significant in organic synthesis due to their efficiency and reduced waste. The preparation of pyrimido [4,5-b]quinolines via such reactions has been reported . These compounds have diverse biological properties.
- 2,4-Dichloro-6-phenylpyrimidine derivatives have been synthesized using organolithium reagents. Nucleophilic attack on pyrimidines has shown high regioselectivity, favoring the formation of C-4 substituted products .
Catalysis in Organic Synthesis
Kinase Inhibitors for Cancer Therapy
Anti-Inflammatory Agents
Antiviral and Antifungal Activities
Multi-Component Synthesis
Regioselective Synthesis
These applications highlight the versatility and potential of 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation. 🌟
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
Pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of various biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrimidine derivatives have been associated with various cellular effects, including cytotoxic activities .
Safety and Hazards
Future Directions
There is ongoing research into the synthesis and biological activity of pyrimidine derivatives, with a focus on developing new effective anticancer drugs . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2/c1-8-6-13-15-5-4-11(17(13)16-8)9-2-3-10(14)12(7-9)18(19)20/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJYLAKEAKYPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319750 | |
Record name | 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
478249-07-9 | |
Record name | 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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